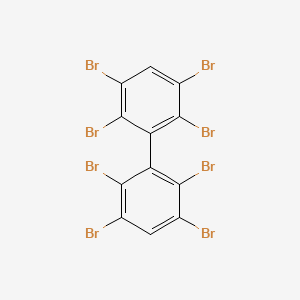
2,3,5,6,2',3',5',6'-Octabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is a brominated biphenyl compound with the molecular formula C12H2Br8. It is a member of the polybrominated biphenyls (PBBs) family, which are synthetic organic chemicals used as flame retardants. These compounds are known for their high thermal stability and resistance to degradation, making them useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated biphenyl oxides, while reduction may produce partially debrominated biphenyls.
Scientific Research Applications
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of brominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices due to its high thermal stability.
Mechanism of Action
The mechanism by which 2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl exerts its effects involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This interaction can result in the induction of phase I and phase II detoxification enzymes, which play a role in the metabolism and elimination of the compound from the body.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,5,5’,6,6’-Octabromobiphenyl
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
Uniqueness
2,3,5,6,2’,3’,5’,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and reactivity. Compared to other octabromobiphenyls, it may exhibit different levels of thermal stability, solubility, and biological activity, making it suitable for specific applications where these properties are critical.
Properties
CAS No. |
59080-41-0 |
|---|---|
Molecular Formula |
C12H2Br8 |
Molecular Weight |
785.4 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-(2,3,5,6-tetrabromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H |
InChI Key |
IQIHDBRYKJLECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















